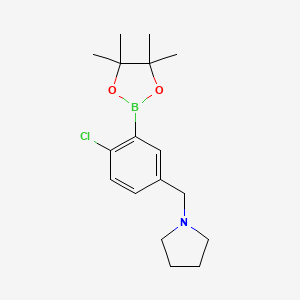

2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Description

Propriétés

IUPAC Name |

1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVYFKEKQXAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The pinacol ester formation is facilitated by the removal of water, often using molecular sieves or azeotropic distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, leading to the formation of various substituted derivatives.

Cross-Coupling Reactions: As a boronic ester, it is highly effective in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boronic ester group can be oxidized to the corresponding boronic acid or reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Cross-Coupling: Palladium catalysts (e.g., palladium acetate) with bases like potassium phosphate in solvents such as tetrahydrofuran or ethanol.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.

Major Products:

- Substituted phenylboronic esters

- Biaryl compounds from cross-coupling reactions

- Boronic acids from oxidation

Chemistry:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a key reagent in catalytic processes, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.

Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Used in the development of advanced materials, including polymers and electronic components.

Agriculture: Involved in the synthesis of herbicides and pesticides.

Mécanisme D'action

The primary mechanism by which 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the formation of a palladium-boron intermediate, which is crucial for the coupling reaction.

Comparaison Avec Des Composés Similaires

Solubility in Organic Solvents

The solubility of boronic esters is critical for their application in organic reactions. 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester exhibits solubility trends similar to other pinacol esters:

| Compound | Solubility in Chloroform | Solubility in 3-Pentanone | Solubility in Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid (parent acid) | Moderate | High | Very Low |

| Pinacol ester (general) | Very High | High | Moderate |

| Azaester (boronic ester with N-heterocycle) | Very High | Moderate | Low |

| Target Compound | High (predicted) | Moderate (predicted) | Low (predicted) |

Key Findings :

Hydrolysis Kinetics in Aqueous Media

Hydrolysis of pinacol esters to boronic acids is pH- and substituent-dependent. Comparative data for para-substituted phenylboronic pinacol esters include:

| Substituent | Hydrolysis Half-Time (Water) | Hydrolysis Half-Time (pH 7.4 Buffer) |

|---|---|---|

| -OH | ~10 minutes | ~5 minutes |

| -NHCOCH₃ (acetamide) | ~10 minutes | ~8 minutes |

| -NH₂ (amine) | ~3 hours | ~2 hours |

| Pyrrolidinomethyl | Not directly reported | Predicted slower than -NH₂ |

Key Findings :

- Electron-donating groups (e.g., -NH₂) slow hydrolysis due to reduced electrophilicity of the boron atom .

- The steric bulk and electron-donating nature of the pyrrolidinomethyl group in the target compound likely further retard hydrolysis compared to -NH₂-substituted analogs, enhancing stability in aqueous environments .

Reactivity in Suzuki-Miyaura Coupling

The steric and electronic effects of substituents influence cross-coupling efficiency:

| Compound | Reaction Rate (Relative) | Yield (Typical) |

|---|---|---|

| 4-Methoxyphenylboronic pinacol ester | Fast | >85% |

| 2-Chlorophenylboronic pinacol ester | Moderate | 70–80% |

| Target Compound | Moderate-Slow (predicted) | 60–75% (predicted) |

Key Insights :

Key Insights :

Structural and Functional Comparisons

Substituent Effects

- Halogen vs. Nitrogenous Groups: Chlorine at the 2-position (electron-withdrawing) contrasts with the electron-donating pyrrolidinomethyl group at the 5-position, creating a unique electronic profile that balances solubility and reactivity .

- Positional Isomerism: Compared to 3-chloro analogs (e.g., 3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester), the 2-chloro-5-substituted isomer in the target compound may exhibit distinct steric interactions in catalytic processes .

Activité Biologique

2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester (hereafter referred to as "the compound") is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its molecular formula is C_{13}H_{18BClN, and it has a molecular weight of approximately 235.66 g/mol. The presence of both a boron atom and a chlorine atom contributes to its reactivity and interaction with biological systems.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids often act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue. This property may extend to the compound, suggesting potential applications in treating diseases where protease activity is dysregulated.

- Antioxidant Activity : Research indicates that phenylboronic acid derivatives can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound may enhance cellular resistance to oxidative stress through this mechanism.

- Drug Delivery Systems : The compound has been explored in drug delivery applications, particularly in conjunction with hyaluronic acid (HA). HA-modified nanoparticles incorporating curcumin (a known anti-inflammatory agent) showed enhanced therapeutic efficacy against periodontitis by utilizing a ROS-responsive release mechanism .

Study 1: Antioxidant Properties

A study investigated the antioxidant properties of phenylboronic acid pinacol ester derivatives, including the compound. Results demonstrated that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage .

Study 2: Drug Delivery Systems

In another study, HA@CUR nanoparticles were developed using phenylboronic acid pinacol ester. These nanoparticles exhibited improved cellular uptake and targeted delivery of curcumin, enhancing its anti-inflammatory effects in periodontitis models. The study highlighted the compound's role in facilitating drug release in ROS-rich environments, emphasizing its utility in targeted therapies .

Study 3: Enzyme Inhibition

Research has shown that boronic acids can inhibit certain enzymes involved in metabolic pathways. The compound's structural features suggest it may inhibit serine proteases, which could be beneficial in treating conditions like cancer where such enzymes are overactive .

Comparison of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a boronic acid ester group, which is essential for its reactivity in organic synthesis. The presence of the chloro and pyrrolidinomethyl groups enhances its utility in various chemical reactions. The molecular formula is with a molecular weight of approximately 233.64 g/mol.

Organic Synthesis

Suzuki-Miyaura Coupling:

2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is characterized by:

- Mild Conditions: The reactions can proceed under mild conditions, making them suitable for sensitive functional groups.

- Functional Group Tolerance: The compound demonstrates high tolerance to various functional groups, allowing for diverse synthetic pathways.

Case Study:

In a study involving the synthesis of complex organic molecules, this compound was successfully employed to create biaryl compounds through Suzuki-Miyaura coupling, demonstrating its effectiveness as a building block in organic synthesis .

Drug Development

Drug Delivery Systems:

Boronic acids and their esters are explored for their potential in drug delivery systems due to their ability to interact with diols present in biological molecules. The reversible covalent bonding capability allows for controlled release mechanisms.

Case Study:

Research indicated that compounds similar to 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid pinacol ester could be designed for targeted drug delivery in cancer therapy, enhancing the selectivity and efficacy of therapeutic agents .

Cancer Treatment

Boron Neutron Capture Therapy (BNCT):

The compound has been investigated for its application in boron neutron capture therapy, a targeted cancer treatment modality that exploits the ability of boron-containing compounds to capture thermal neutrons and emit high-energy alpha particles selectively within tumor cells.

Case Study:

In preclinical studies, the incorporation of boronic acid derivatives into therapeutic protocols showed promising results in enhancing the effectiveness of BNCT against specific cancer types .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Mild conditions, functional group tolerance |

| Drug Development | Drug delivery systems | Controlled release, selective targeting |

| Cancer Treatment | Boron Neutron Capture Therapy | Targeted treatment with minimal side effects |

Q & A

Basic Research Questions

Q. How is 2-chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester synthesized, and what purification methods are recommended?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides react with pinacol boronic esters in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like tripotassium phosphate. Purification often employs reversed-phase HPLC to separate boronic acid impurities from the ester product, as boronic acids are common byproducts in such reactions .

Q. What analytical techniques are critical for characterizing this boronic ester?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structural integrity and boron coordination.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 columns, acetonitrile/water gradients) to assess purity and detect residual boronic acids .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The ester should be stored sealed under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis. Moisture-sensitive boronic esters degrade into boronic acids, which can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling reactions involving this boronic ester?

- Methodological Answer : Optimization involves:

- Catalyst screening : Pd(dppf)Cl₂ or XPhos Pd G3 for electron-deficient aryl partners.

- Solvent selection : THF/water mixtures (3:1 v/v) enhance solubility and reaction rates.

- Base choice : K₃PO₄ minimizes side reactions compared to stronger bases like NaOH .

- Table 1 : Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 85–92 | |

| XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 78–88 |

Q. How do structural modifications (e.g., pyrrolidinomethyl substituents) influence reactivity in cross-coupling?

- Methodological Answer : The pyrrolidinomethyl group enhances steric bulk, reducing undesired homocoupling. However, it may slow transmetallation steps. Computational modeling (DFT) or kinetic studies (e.g., in situ IR monitoring) can quantify electronic and steric effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Residual boronic acids (detected via HPLC) can inhibit catalysis.

- Oxygen sensitivity : Rigorous degassing of solvents improves reproducibility.

- Substrate pre-activation : Sonication or microwave-assisted pre-mixing ensures homogeneity .

Q. How can impurities in commercial batches be quantified and mitigated?

- Methodological Answer :

- Quantification : Use HPLC with UV detection (λ = 254 nm) and reference standards for boronic acids.

- Mitigation : Recrystallization from hexane/ethyl acetate (5:1) removes polar impurities.

- Validation : Spiking experiments with known impurities (e.g., 2-chloro-5-aminophenylboronic acid) confirm method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.